![molecular formula C7H18ClNO2S B1373159 4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride CAS No. 1333901-40-8](/img/structure/B1373159.png)
4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride
Overview
Description
4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1333901-40-8 . It has a molecular weight of 215.74 . The IUPAC name for this compound is 2,2-dimethyl-4-(methylsulfonyl)-1-butanamine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride is1S/C7H17NO2S.ClH/c1-7(2,6-8)4-5-11(3,9)10;/h4-6,8H2,1-3H3;1H
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride include its molecular weight (215.74), its physical form (powder), and its storage temperature (room temperature) .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Taurine Derivatives : A method was developed using the 'safety-catch' principle for protecting sulfonic acids, leading to protected derivatives of taurine. This involves the reaction of certain compounds with chloroethanesulfonyl chloride, which includes processes related to 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Seeberger, Griffin, Hardcastle, & Golding, 2007).
Effective Density Measurements of Aminium Chloride Nanoparticles : Research demonstrates the effective density measurements of methanesulfonate and aminium salts, including those related to 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride. This is crucial for calibrating aerosol mass spectrometers or estimating hygroscopic growth factors (Perraud, Smith, & Olfert, 2023).
Water-Solvent Method for Tosylation and Mesylation : A method for the tosylation and methanesulfonylation of primary alcohols was developed, using catalysts like N,N-dimethylbutylamine and triethylamine, which might intersect with the chemistry of 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Morita, Nakatsuji, Misaki, & Tanabe, 2005).
Environmental and Analytical Chemistry
Particle Formation from Methanesulfonic Acid and Amines : A study explores how methanesulfonic acid reacts with amines and ammonia to form particles, relevant to environmental chemistry and potentially related to compounds like 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Chen & Finlayson‐Pitts, 2017).
Effect of Anion Fluorination in Ionic Liquids : This research offers insights into the impact of anion fluorination on physical properties of bis(methanesulfonyl)amide salts, which can inform the understanding of similar compounds like 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Pringle, Golding, Baranyai, Forsyth, Deacon, Scott, & Macfarlane, 2003).
OH-Radical-Induced Oxidation of Methanesulfinic Acid : This study investigates the reactions of methanesulfonyl radical, which is a chemical process that might have parallels in studies involving 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Flyunt, Makogon, Schuchmann, Asmus, & Sonntag, 2001).
Advanced Synthesis Techniques
New Particle Formation from Methanesulfonic Acid and Amines/Ammonia : Research on the temperature dependence of particle formation from methanesulfonic acid reactions with various amines, which may include or relate to compounds similar to 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Chen, Elm, Xie, Chen, Niu, & Vehkamäki, 2020).
Amine–Amine Exchange in Aminium–Methanesulfonate Aerosols : Studies on the displacement of amines in methanesulfonate salt particles and their molecular-level understanding, which could provide insights into the behavior of related compounds (Dawson, Varner, Perraud, Ezell, Wilson, Zelenyuk, Gerber, & Finlayson‐Pitts, 2014).
Methane Sulfonic Acid-Enhanced Formation of Molecular Clusters : Investigation into the effect of methane sulfonic acid on sulfuric acid and dimethyl amine-based cluster formation rates, relevant to aerosol science and potentially related to 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Bork, Elm, Olenius, & Vehkamäki, 2014).
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements are also provided, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
2,2-dimethyl-4-methylsulfonylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S.ClH/c1-7(2,6-8)4-5-11(3,9)10;/h4-6,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVAZOVEJMSJIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS(=O)(=O)C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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